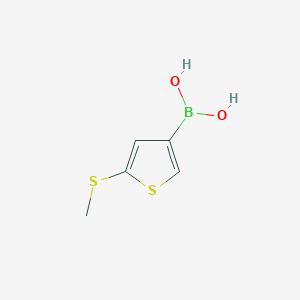

2-(Methylthio)thiophene-4-boronic acid

Vue d'ensemble

Description

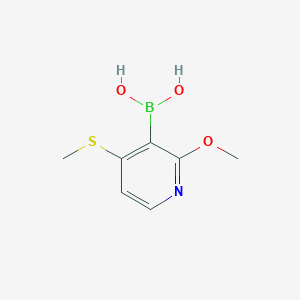

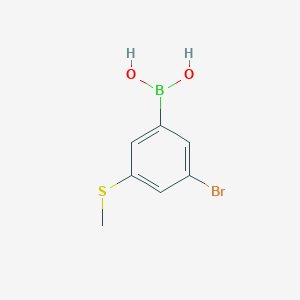

“2-(Methylthio)thiophene-4-boronic acid” is a chemical compound with the CAS Number: 1451392-40-7 . It has a molecular weight of 174.05 and its IUPAC name is (5-(methylthio)thiophen-3-yl)boronic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H7BO2S2/c1-9-5-2-4(3-10-5)6(7)8/h2-3,7-8H,1H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Chemical Reactions Analysis

While specific reactions involving “this compound” are not detailed in the available resources, boronic acids are generally known to participate in Suzuki-Miyaura coupling reactions . These reactions involve the coupling of an organoboron compound with an organic halide or triflate using a palladium catalyst .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . and should be stored at a temperature of 2-8°C .Applications De Recherche Scientifique

Polymer Synthesis

Thiophene boronic acid derivatives are integral in the synthesis of conjugated polymers through palladium-catalyzed Suzuki polycondensations. These compounds serve as building blocks for creating well-defined alternating thiophene−phenylene copolymers, which are investigated for their molecular weight, yield, and polydispersity. Such polymers find applications in organic electronics due to their desirable photophysical properties and solid-state assembly behavior (Jayakannan, Dongen, & Janssen, 2001).

Functional Materials

The integration of thiophene with boron results in thienylboranes that are chemically robust and display unique electronic properties. They are utilized in sensing, organic electronics, and as molecular switches. The strong Lewis acid character of boranes enhances intra- and intermolecular interactions, enriching the chemical and electronic properties of materials (Ren & Jäkle, 2016).

Catalysis and Organic Synthesis

In organic synthesis, thiophene boronic acid derivatives facilitate the construction of aryl-substituted indenes and cyclopenta[b]thiophenes through palladium-catalyzed reactions. These methodologies enable the generation of libraries of aryl-substituted indenes, critical for synthesizing ansa-metallocenes used in olefin polymerization catalysts (Izmer, Lebedev, Nikulin, Ryabov, Asachenko, Lygin, Sorokin, & Voskoboynikov, 2006).

Sensing Applications

Thiophene boronic acid derivatives are employed in the development of luminescent probes for selective detection and imaging of thiophenols in the intracellular environment. Their unique sensing mechanism, facilitated by the boron's Lewis acidity, allows for the rapid and selective detection of toxic thiophenols, indicating potential applications in biological sensing (Pagidi, Kalluvettukuzhy, & Thilagar, 2018).

Flame Retardancy in Polymers

The combination of aromatic boronic acid derivatives with magnesium hydroxide enhances the flame retardant properties of epoxy resins. This synergistic effect improves thermal stability without compromising mechanical strength, highlighting the potential of thiophene boronic acid derivatives in developing new organic/inorganic flame retardants (Tie, Weishi, Wang, Ping, Yonghong, & Dongfa, 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Mécanisme D'action

Target of Action

Boronic acids, in general, are known to be used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, the boronic acid undergoes a transmetalation process with a metal catalyst, typically palladium . The boronic acid donates an organic group to the metal, forming a new metal-carbon bond . This is a key step in the formation of new carbon-carbon bonds in these reactions .

Biochemical Pathways

In the context of suzuki-miyaura cross-coupling reactions, the compound contributes to the formation of new carbon-carbon bonds . This can lead to the synthesis of complex organic molecules, which can have various downstream effects depending on the specific molecules produced .

Result of Action

The primary result of the action of 2-(Methylthio)thiophene-4-boronic acid in Suzuki-Miyaura cross-coupling reactions is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants involved in the reaction .

Analyse Biochimique

Biochemical Properties

2-(Methylthio)thiophene-4-boronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for the formation of carbon-carbon bonds. This compound interacts with various enzymes, proteins, and other biomolecules during these reactions. For instance, it can interact with palladium catalysts, which facilitate the transmetalation step in the Suzuki-Miyaura coupling . The nature of these interactions involves the coordination of the boronic acid group with the palladium catalyst, leading to the formation of a new carbon-carbon bond.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are of great interest. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed that boronic acid derivatives can inhibit proteasome activity, leading to changes in protein degradation and accumulation . This can result in altered cell signaling and gene expression patterns, ultimately impacting cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. For instance, the boronic acid group can form reversible covalent bonds with the active site of serine proteases, inhibiting their activity . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or moisture . Long-term studies have shown that the degradation products of this compound can have different effects on cellular function compared to the parent compound. For instance, the degradation products may have reduced activity or altered specificity for certain enzymes or proteins.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while at higher doses, it can exhibit toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response. At high doses, this compound can cause toxicity, leading to adverse effects such as organ damage or impaired cellular function.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further participate in biochemical reactions . The metabolic flux and levels of metabolites can be influenced by the presence of this compound, affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic anion transporters or other membrane proteins . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, this compound can be localized to the cytoplasm, nucleus, or other organelles depending on its interactions with cellular proteins . The activity and function of this compound can be influenced by its subcellular localization, as different cellular compartments provide distinct microenvironments that affect its biochemical properties.

Propriétés

IUPAC Name |

(5-methylsulfanylthiophen-3-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BO2S2/c1-9-5-2-4(3-10-5)6(7)8/h2-3,7-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVAOYWBOELBAAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CSC(=C1)SC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401274551 | |

| Record name | B-[5-(Methylthio)-3-thienyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401274551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1451392-40-7 | |

| Record name | B-[5-(Methylthio)-3-thienyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1451392-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-[5-(Methylthio)-3-thienyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401274551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromobenzo[1,3]dioxole-4-boronic acid](/img/structure/B3241209.png)